molecular formula C8H7N3O B1316604 4-(1,3,4-Oxadiazol-2-yl)aniline CAS No. 35219-13-7

4-(1,3,4-Oxadiazol-2-yl)aniline

Cat. No. B1316604
CAS RN: 35219-13-7
M. Wt: 161.16 g/mol
InChI Key: WKERLKMCAVNWGD-UHFFFAOYSA-N
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Description

“4-(1,3,4-Oxadiazol-2-yl)aniline” is a chemical compound with the empirical formula C8H7N3O . It is part of the 1,3,4-oxadiazole family, which are compounds known for their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling with aryl iodides . Other methods include the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “4-(1,3,4-Oxadiazol-2-yl)aniline” has been characterized by various spectral analyses, including 1H and 13C NMR, MS, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “4-(1,3,4-Oxadiazol-2-yl)aniline” include the formation of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles by treatment with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,3,4-Oxadiazol-2-yl)aniline” include a melting point of 144-146°C . It is a powder at room temperature .

Scientific Research Applications

Summary of the Application

1,3,4-oxadiazole derivatives have been identified as having anticancer, antimicrobial, and antioxidant potential .

Methods of Application or Experimental Procedures

2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .

Results or Outcomes

The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

2. EGFR Inhibitors for Anticancer Therapy

Summary of the Application

The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs .

Methods of Application or Experimental Procedures

A novel series of compounds, namely 3- (4- (4- (1,3,4-oxadiazol-2-yl)-1 H -imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized .

Results or Outcomes

The results, expressed as IC 50 values, demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide . Notably, compound 30a emerged as the most promising compound, displaying potent cytotoxicity .

3. Antifungal Applications

Summary of the Application

1,3,4-oxadiazole derivatives have been identified as having antifungal potential .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes were not detailed in the source .

4. Synthesis of High-Energy and Explosive Materials

Summary of the Application

Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes were not detailed in the source .

5. Anticonvulsant, Antiviral, Antibacterial, Antidepressant, Antiangiogenic, Analgesic, Anti-insomnia, Antiparasitic, and Anti-Alzheimer Applications

Summary of the Application

1,3,4-oxadiazole derivatives have been identified as having diverse biological properties, such as anticonvulsant, antiviral, antibacterial, antidepressant, antiangiogenic, analgesic, anti-insomnia, antiparasitic, and anti-Alzheimer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes were not detailed in the source .

6. Antitumor Agents

Summary of the Application

1,3,4-oxadiazole derivatives are widely used in synthetic chemistry, e.g., in the search for antitumor agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes were not detailed in the source .

Safety And Hazards

The safety information for “4-(1,3,4-Oxadiazol-2-yl)aniline” indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

Research into 1,3,4-oxadiazole derivatives, including “4-(1,3,4-Oxadiazol-2-yl)aniline”, is ongoing due to their wide range of biological activities. Future developments may focus on the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERLKMCAVNWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585493
Record name 4-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-Oxadiazol-2-yl)aniline

CAS RN

35219-13-7
Record name 4-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3,4-oxadiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Xu, Z Xiao, J Wang, H Lai, T Zhang… - Journal of Medicinal …, 2021 - ACS Publications
Potent and selective ferroptosis regulators promote an intensive understanding of the regulation and mechanisms underlying ferroptosis, which is highly associated with various …
Number of citations: 12 pubs.acs.org
S Xu, Y Zhu, J Meng, C Li, Z Zhu, C Wang, YC Gu… - Bioorganic …, 2023 - Elsevier
Dual inhibitors of JAK2 and FLT3 can synergistically control the development of acute myeloid leukemia (AML), and overcome secondary drug resistance of AML that is associated with …
Number of citations: 3 www.sciencedirect.com

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